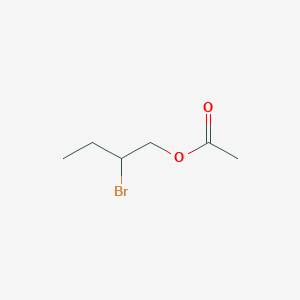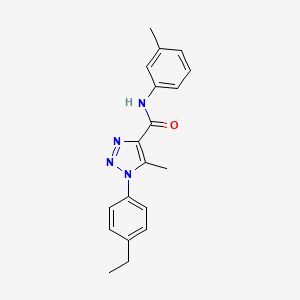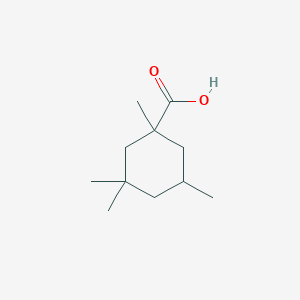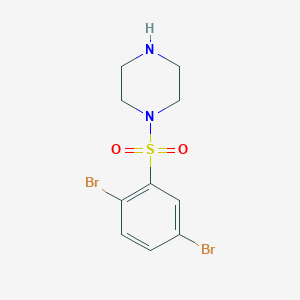
2-Bromobutyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromobutyl acetate is a useful research compound. Its molecular formula is C6H11BrO2 and its molecular weight is 195.056. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Mutant Selection in Microbial Studies
2-Bromobutyl acetate analogs, such as 2-bromobutyrate, have been used in microbiology for selecting specific mutants. For instance, mutants of Clostridium acetobutylicum resistant to 2-bromobutyrate were identified after mutation with nitrosoguanidine. These mutants ceased to produce acetone, while the synthesis of butanol and ethanol remained unaffected, indicating a specific effect on certain metabolic pathways (Janati-Idrissi et al., 1987). Similar studies were conducted by Junelles et al. and Clark et al., revealing insights into the metabolic processes of bacteria (Junelles et al., 1987); (Clark et al., 1989).
Chemical Synthesis
In the field of chemical synthesis, this compound and its derivatives play a role in synthesizing various compounds. Heng J. described a method for synthesizing 4-bromobutyl acetate, showcasing its utility in organic synthesis (Heng, 2008). Additionally, Taylor and Ciavarri demonstrated that 2-bromoallyl acetate serves as an efficient substrate for sequential carbon-carbon bond formation in nickel and chromium-mediated coupling reactions (Taylor and Ciavarri, 1999).
Microbial Growth and Metabolism
This compound derivatives have been used to study microbial growth and metabolism. Sperl and McKae found that Arthrobacter species could grow using 2-bromobutane, a related compound, as the sole carbon and energy source. This work provided insights into the metabolism of halogenated compounds in microbes (Sperl & McKae, 2004).
Bromodomain Inhibition in Drug Discovery
Bromodomain inhibition, a concept crucial in drug discovery, particularly in oncology and inflammation, has been studied using this compound derivatives. Filippakopoulos and Knapp, as well as Theodoulou et al., explored the potential of bromodomain inhibitors in therapy, highlighting their importance in epigenetic regulation and the potential for treating various diseases (Filippakopoulos & Knapp, 2014); (Theodoulou et al., 2016).
Safety and Hazards
2-Bromobutyl acetate is considered hazardous according to the 2012 OSHA Hazard Communication Standard. It is classified as flammable and can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), particularly affecting the respiratory system .
作用機序
Target of Action
2-Bromobutyl acetate is an experimental chemical that has been used in organic synthesis . It is known to be a dehydrogenase inhibitor . Dehydrogenases are a group of enzymes that catalyze the removal of hydrogen atoms from a substrate, and they play a crucial role in energy production and metabolism within cells.
生化学分析
Biochemical Properties
2-Bromobutyl acetate plays a role in biochemical reactions, particularly as a dehydrogenase inhibitor . Dehydrogenases are enzymes that catalyze the removal of hydrogen atoms from a substrate. By inhibiting these enzymes, this compound can influence various biochemical processes.
Cellular Effects
It is known that dehydrogenase inhibitors can impact cellular metabolism and potentially disrupt normal cell function .
Molecular Mechanism
The molecular mechanism of this compound involves its role as a dehydrogenase inhibitor . It may bind to the active site of dehydrogenase enzymes, preventing them from catalyzing their usual reactions. This can lead to changes in gene expression and cellular metabolism.
Metabolic Pathways
This compound is involved in the metabolic pathway of dehydrogenase inhibition
特性
IUPAC Name |
2-bromobutyl acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11BrO2/c1-3-6(7)4-9-5(2)8/h6H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GURAWRUJYKNGQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(COC(=O)C)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![ethyl 4-({[(4-acetylphenyl)carbamoyl]methyl}sulfanyl)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate](/img/structure/B2499631.png)



![N-[6-(butylsulfamoyl)-1,3-benzothiazol-2-yl]-2,2-diphenylacetamide](/img/structure/B2499636.png)
![N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-(trifluoromethyl)benzamide](/img/structure/B2499640.png)
![N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2499641.png)

![4-allyl-N-(sec-butyl)-2-(2-((3-fluorophenyl)amino)-2-oxoethyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2499643.png)


![tert-butyl N-[1-(3-cyanophenyl)ethyl]carbamate](/img/structure/B2499647.png)
![5-((4-(2-Fluorophenyl)piperazin-1-yl)(thiophen-2-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2499648.png)
![3-[N-(4-methylphenyl)3-(trifluoromethyl)benzenesulfonamido]propanoic acid](/img/structure/B2499650.png)
